Boc-D-4-acetamidophe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily used in peptide synthesis and is known for its stability and functionality in various chemical reactions.

Mechanism of Action

Mode of Action

The Boc group prevents unwanted peptide bonding at the amine end of the amino acid, allowing for the step-by-step construction of complex proteins .

Biochemical Pathways

It’s known that boc-protected amino acids like boc-d-4-acetamidophenylalanine are commonly used in the synthesis of peptides and proteins, which are involved in virtually all biological pathways .

Result of Action

As a component in peptide synthesis, it can be inferred that it contributes to the formation of proteins, which play crucial roles in various biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-4-acetamidophe is synthesized through a series of chemical reactions involving the protection of amino groups and the formation of peptide bonds. The synthesis typically starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The protected amino acid is then subjected to acylation with acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-D-4-acetamidophe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and substituted phenylalanines.

Scientific Research Applications

Boc-D-4-acetamidophe has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for various biochemical studies.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: this compound is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

- Boc-D-phenylalanine

- Boc-L-phenylalanine

- Boc-D-4-nitrophenylalanine

Uniqueness

Boc-D-4-acetamidophe is unique due to its acetamido group, which provides additional stability and functionality compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Biological Activity

Boc-D-4-acetamidophenol, commonly referred to as Boc-D-4-acetamidophe, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings, including data tables and case studies.

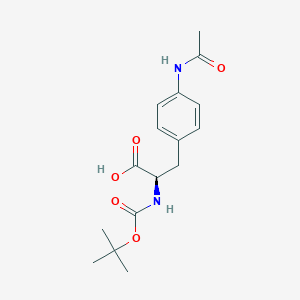

Chemical Structure and Properties

Boc-D-4-acetamidophenol is a derivative of 4-acetamidophenol with a tert-butyloxycarbonyl (Boc) protecting group. This modification is significant for enhancing the compound's stability and bioavailability. The structural formula can be represented as follows:

The biological activity of Boc-D-4-acetamidophenol is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit antioxidant properties, which can mitigate oxidative stress in cells, thereby protecting against cellular damage.

Antioxidant Activity

Research indicates that Boc-D-4-acetamidophenol can scavenge free radicals, reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Anti-inflammatory Effects

Boc-D-4-acetamidophenol has shown promise in reducing inflammation markers in vitro. In studies involving macrophage cell lines, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Neuroprotective Effects

In a study assessing neuroprotective effects, Boc-D-4-acetamidophenol was administered to neuronal cell cultures exposed to oxidative stress. Results showed a significant increase in cell viability compared to untreated controls, indicating its protective role against oxidative damage.

Case Study 2: Anti-cancer Potential

A recent investigation into the cytotoxic effects of Boc-D-4-acetamidophenol on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.

Research Findings and Implications

Emerging research suggests that Boc-D-4-acetamidophenol could serve as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases and inflammatory conditions. Further investigations are warranted to elucidate its pharmacokinetics and long-term effects.

Properties

IUPAC Name |

(2R)-3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPYVOLFCSHVSR-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.